molecular formula C7H12N2O B12097820 3-Dimethylamino-3-ethoxyacrylonitril

3-Dimethylamino-3-ethoxyacrylonitril

Cat. No.: B12097820
M. Wt: 140.18 g/mol
InChI Key: VUWNHKMNCFFTPF-ALCCZGGFSA-N
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Description

3-Dimethylamino-3-ethoxyacrylonitril is an organic compound with the molecular formula C7H12N2O. It is characterized by the presence of a dimethylamino group, an ethoxy group, and an acrylonitrile moiety. This compound is known for its applications in various chemical industries, particularly in the synthesis of polymers, dyes, and other specialized chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylamino-3-ethoxyacrylonitril typically involves the reaction of acrylonitrile with dimethylamine and ethanol under specific conditions. The reaction is usually catalyzed by a proton acid or a metal salt, and it is carried out at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a one-pot method. This involves reacting ethyl acetate, dimethylamine, and carbon monoxide in the presence of catalysts at a pressure of 10-60 bar and a temperature of 30-70°C. This method is efficient and yields a high purity product suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Dimethylamino-3-ethoxyacrylonitril undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 3-Dimethylamino-3-ethoxyacrylonitril involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also undergo polymerization, forming long-chain polymers with unique properties. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Dimethylamino-3-ethoxyacrylonitril is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various industrial and research applications .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(Z)-3-(dimethylamino)-3-ethoxyprop-2-enenitrile

InChI

InChI=1S/C7H12N2O/c1-4-10-7(5-6-8)9(2)3/h5H,4H2,1-3H3/b7-5-

InChI Key

VUWNHKMNCFFTPF-ALCCZGGFSA-N

Isomeric SMILES

CCO/C(=C\C#N)/N(C)C

Canonical SMILES

CCOC(=CC#N)N(C)C

Origin of Product

United States

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